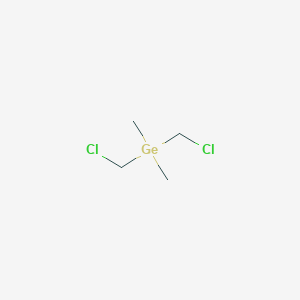
Bis(chloromethyl)dimethylgermane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(chloromethyl)dimethylgermane is an organogermanium compound with the molecular formula C4H10Cl2Ge.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(chloromethyl)dimethylgermane typically involves the reaction of dimethylgermane with chloromethylating agents. One common method is the reaction of dimethylgermane with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and reaction time to prevent side reactions and degradation of the product .
化学反応の分析
Types of Reactions: Bis(chloromethyl)dimethylgermane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or alcohols, to form new organogermanium compounds.
Oxidation Reactions: The compound can be oxidized to form germanium dioxide or other germanium-containing oxides.
Reduction Reactions: Reduction of this compound can lead to the formation of germane or other lower oxidation state germanium compounds
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used
Major Products:
科学的研究の応用
Bis(chloromethyl)dimethylgermane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and in the study of germanium chemistry.
Biology: Investigated for its potential biological activity and as a component in the development of new pharmaceuticals.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of semiconductors, optical materials, and as a catalyst in various industrial processes .
作用機序
The mechanism of action of bis(chloromethyl)dimethylgermane involves its interaction with various molecular targets and pathways. The chloromethyl groups can react with nucleophiles in biological systems, leading to the formation of new compounds with potential biological activity. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
類似化合物との比較
Bis(chloromethyl)benzene: Another chloromethylated compound with similar reactivity but different applications.
Dimethylgermane: A simpler organogermanium compound without the chloromethyl groups.
Germanium tetrachloride: A common germanium compound used in the production of semiconductors and optical fibers
Uniqueness: Bis(chloromethyl)dimethylgermane is unique due to the presence of both chloromethyl and dimethyl groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various chemical reactions and applications in different fields .
特性
IUPAC Name |
bis(chloromethyl)-dimethylgermane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2Ge/c1-7(2,3-5)4-6/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWGGLCGFUDOSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(CCl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2Ge |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60533920 |
Source


|
| Record name | Bis(chloromethyl)(dimethyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60533920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21581-91-9 |
Source


|
| Record name | Bis(chloromethyl)(dimethyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60533920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














